ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate
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Description
Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a useful research compound. Its molecular formula is C23H19F3N2O4 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.12969158 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-(2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-amido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by a trifluoromethyl-substituted phenyl ring, a dihydropyridine moiety, and an amido group. The synthesis typically involves multi-step organic reactions, beginning with the formation of the dihydropyridine intermediate through the Hantzsch reaction, followed by coupling with an amide and subsequent esterification to yield the final product.
This compound interacts with various molecular targets, influencing several biological pathways. The trifluoromethyl group enhances binding affinity to proteins or enzymes, while the dihydropyridine and benzoate structures may modulate activity in metabolic pathways.
Pharmacological Properties
Research indicates that this compound exhibits diverse pharmacological activities:
- Antidiabetic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in glucose metabolism, similar to known antidiabetic agents.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent.
- Antitumor Effects : Some derivatives of dihydropyridine compounds have demonstrated cytotoxic effects against various cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Antidiabetic | IC50 values comparable to standard drugs | |
Antimicrobial | Effective against multiple bacterial strains | |
Antitumor | Cytotoxicity observed in cancer cell lines |
Case Study: Antidiabetic Activity
In a study assessing the antidiabetic potential of this compound, the compound was tested against alpha-amylase. The results indicated significant inhibition at various concentrations:
- IC50 Value : 4.58 μM (compared to acarbose at 1.58 μM)
This suggests that the compound may serve as a lead for developing new antidiabetic medications.
Table 2: Antimicrobial Efficacy
Properties
IUPAC Name |
ethyl 4-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O4/c1-2-32-22(31)16-7-11-18(12-8-16)27-20(29)19-4-3-13-28(21(19)30)14-15-5-9-17(10-6-15)23(24,25)26/h3-13H,2,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJODURGYJNBFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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